Brevinin-1DYa
Description
Brevinin-1DYa is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of amphibians. It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with a mechanism involving membrane disruption via hydrophobic and electrostatic interactions . Structurally, it features a conserved cyclic disulfide-bridged domain (Rana box) common to many amphibian AMPs, which enhances stability and target specificity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSLALAALPKFLCLVFKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
Brevinin-1DYa demonstrates variable efficacy compared to other brevinin-1 peptides and synthetic analogs. Key findings include:
- Brevinin-1SPb : While more potent against S. aureus (MIC = 13 µM), it shares this compound’s strong hemolytic liability, limiting therapeutic utility .
- B1OS-D-L : A synthetic analog modified with D-leucine shows improved antibacterial activity (MIC = 8–16 µM) and reduced hemolysis, highlighting the role of structural optimization in balancing efficacy and safety .
- Non-brevinin peptides: Cinnamycin and Gassericin A exhibit high binding affinity to TEM-1 β-lactamase (a key antibiotic-resistance enzyme), though their direct antibacterial MIC values are unreported. Both are non-toxic and non-allergenic, making them promising for combinatorial therapies .
Structural and Functional Insights
- Cyclic vs. Linear Peptides : this compound’s cyclic domain enhances proteolytic stability compared to linear AMPs like Ose or Brevinin-1H . However, its hemolytic activity remains higher than that of cyclic peptides like Cinnamycin, which interact with specific β-lactamase residues (e.g., Lys 73 and Lys 234) without membrane disruption .
- Hydrogen Bonding and Binding Affinity : In silico studies reveal that this compound binds TEM-1 β-lactamase with high affinity, though its interaction network (hydrogen bonds, salt bridges) is less well-characterized than Chrombacin or Taromycin A, which form 11 and 9 hydrogen bonds, respectively, with the enzyme’s catalytic domains .
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